molecular formula C7H7BrO3 B13432570 2-(bromomethyl)-3-methoxy-4H-pyran-4-one

2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Cat. No.: B13432570
M. Wt: 219.03 g/mol
InChI Key: IDVYNXUKMTULLG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS 2860-26-6) is a brominated pyranone derivative with the molecular formula C₇H₇BrO₃ and a molecular weight of 219.033 g/mol . Key physical properties include a density of 1.6 g/cm³, a boiling point of 330.6±42.0 °C at 760 mmHg, and a flash point of 153.8±27.9 °C . The compound features a reactive bromomethyl group at the 2-position and a methoxy group at the 3-position on the pyran-4-one ring, making it a versatile intermediate in organic synthesis. For example, it reacts with diethylmalonate under basic conditions to form malonate derivatives, as evidenced by NMR and mass spectrometry data (e.g., δ 1.18 ppm for ethyl groups in $^1$H-NMR, m/z 299 [M+H]$^+$) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methoxy-4H-pyran-4-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 2-(bromomethyl)-3-methoxy-4H-pyran-4-one with analogs differing in substituents or ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Reactivity/Synthesis Applications
This compound C₇H₇BrO₃ 219.03 -BrCH₂, -OCH₃ 330.6 ± 42.0 Nucleophilic substitution (e.g., with malonates)
3-Methoxy-2-methyl-4H-pyran-4-one (CAS 4780-14-7) C₇H₈O₃ 140.14 -CH₃, -OCH₃ N/A Limited reactivity due to inert methyl group
6-Fluoro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-1-benzopyran-4-one C₁₅H₁₁FO₅ 290.25 -F, -CH₂CO₂Me, -OH N/A Chromone-based drug synthesis
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one C₁₁H₈Br₂ClN₂O 381.46 -Br, -BrCH₂, -ClPh N/A Electrophilic bromination in heterocycles

Key Observations :

  • Bromomethyl vs. Methyl : The bromomethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., with malonates ), whereas the methyl group in 3-methoxy-2-methyl-4H-pyran-4-one renders it inert in such reactions .
  • Brominated Pyranones vs. Chromones: Chromones (e.g., 4H-1-benzopyran-4-one derivatives) exhibit extended aromaticity and altered electronic properties due to fused benzene rings, influencing their biological activity and synthetic utility .
  • Heterocyclic Brominated Compounds: Brominated pyrazolones (e.g., compound in ) share reactivity in electrophilic substitutions but differ in ring strain and stability compared to pyranones .

Solubility and LogP Trends

  • Lipophilicity : The bromomethyl group in this compound increases its LogP (1.01 ) compared to methoxy-dominated analogs like 3-methoxy-2-methyl-4H-pyran-4-one (estimated LogP ~0.5), enhancing solubility in organic solvents .
  • Polar Substituents: Compounds with hydroxyl or carbonyl groups (e.g., 3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one in ) show reduced lipophilicity and higher aqueous solubility .

Biological Activity

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is an organic compound belonging to the pyranone class, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. Its molecular formula is C7H7BrO3C_7H_7BrO_3, with a molecular weight of 219.03 g/mol. The compound features both a bromomethyl and a methoxy group, which contribute to its electrophilic nature and potential applications in medicinal chemistry and organic synthesis .

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the bromomethylation of 3-methoxy-4H-pyran-4-one using bromine or brominating agents like N-bromosuccinimide. Optimized conditions include precise control over temperature, pressure, and reactant concentrations to enhance efficiency and yield .

The biological activity of this compound is largely attributed to the electrophilic nature of its bromomethyl group, which is highly susceptible to nucleophilic attack. This property allows it to form covalent bonds with various biomolecules, facilitating modifications that can lead to therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate cytotoxic effects against various cancer cell lines, including Jurkat T-cells and A-431 cells. The structure-activity relationship (SAR) analyses suggest that specific substitutions in the phenyl ring enhance cytotoxicity, with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound also displays notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 93.7 to 46.9 µg/mL for bacterial strains. The presence of electron-withdrawing groups such as bromine has been linked to increased antimicrobial efficacy .

Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesIC50/MIC ValuesReference
CytotoxicityJurkat T-cells< Doxorubicin
AntibacterialVarious bacteria93.7 - 46.9 µg/mL
AntifungalFungal strains7.8 - 5.8 µg/mL

Case Studies and Research Findings

  • Cytotoxicity Studies : A study focused on the cytotoxic effects of synthesized derivatives revealed that compound modifications significantly influenced their activity against cancer cell lines. The most potent derivative showed an IC50 value comparable to doxorubicin, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed using the dilution method against various bacterial strains. The results indicated that brominated derivatives exhibited superior antibacterial activity compared to non-brominated counterparts, emphasizing the importance of structural modifications for enhancing bioactivity .
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interactions between these compounds and target proteins involved in cancer pathways, providing insights into their mechanism of action at a molecular level .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(bromomethyl)-3-methoxy-4H-pyran-4-one, and how is the product characterized?

A common method involves reacting diethylmalonate or dimethylmalonate with this compound in the presence of NaH (60%) in benzene. After 2 hours of stirring, the crude product is purified via silica gel column chromatography (petroleum ether:ethyl acetate, 3:2), yielding ~50% of the malonate derivative. Characterization employs:

  • ¹H-NMR : Peaks at δ 1.18 (OCH2CH3), 3.21 (CH2), 3.72 (CH), and 6.28/7.56 (pyranone protons).
  • ¹³C-NMR : Key signals at δ 167.83 (carbonyl) and 157.44 (aromatic carbons).
  • ESI-MS : m/z 299 (M+H⁺) and 321 (M+Na⁺) .

Q. Which spectroscopic techniques are critical for confirming the structure of derivatives synthesized from this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable:

  • ¹H/¹³C-NMR identifies functional groups (e.g., methoxy, bromomethyl) and aromaticity.
  • ESI-MS confirms molecular weight and fragmentation patterns.
    For example, the malonate derivative (C12H14BrO5) is validated via δ 3.82 ppm (OCH3) in ¹H-NMR and m/z 299 in ESI-MS .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Storage : Keep under inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis of the bromomethyl group.
  • Reaction Solvents : Use anhydrous benzene or dichloromethane to avoid unwanted side reactions.
  • Purification : Column chromatography (silica gel) is preferred over distillation due to thermal sensitivity .

Advanced Research Questions

Q. What strategies can optimize reaction yields in nucleophilic substitutions involving this compound?

Key variables include:

  • Base Selection : NaH (60% in oil) is standard, but K2CO3 or DBU may improve selectivity in polar aprotic solvents (e.g., DMF).
  • Solvent Effects : Benzene minimizes side reactions, but THF or acetonitrile could enhance nucleophilicity.
  • Temperature Control : Room temperature (25°C) is typical, but cooling to 0°C may suppress elimination byproducts .

Q. How does this compound perform as an alkylating agent in complex heterocyclic syntheses?

The bromomethyl group acts as a versatile electrophile. For instance, it reacts with malonates to form C–C bonds, enabling access to polyfunctionalized pyranones. Challenges include:

  • Regioselectivity : Steric hindrance from the methoxy group directs nucleophilic attack to the less hindered position.
  • Competing Pathways : Base-induced elimination can form α,β-unsaturated ketones, requiring careful stoichiometry .

Q. What mechanistic insights are critical when analyzing its reactivity in cross-coupling reactions?

  • Leaving Group Ability : Bromide’s moderate leaving-group capacity favors SN2 mechanisms but may require catalysis (e.g., Pd) for Suzuki-Miyaura couplings.
  • Electrophilicity : The electron-withdrawing pyranone ring enhances the bromomethyl group’s reactivity.
  • Monitoring Tools : TLC (petroleum ether:ethyl acetate) or in situ IR spectroscopy tracks reaction progress .

Q. How can researchers evaluate potential biological activities of derivatives?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing derivatives.
  • Structure-Activity Relationships (SAR) : Correlate substituents (e.g., methoxy, bromomethyl) with bioactivity .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

2-(bromomethyl)-3-methoxypyran-4-one

InChI

InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3

InChI Key

IDVYNXUKMTULLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC=CC1=O)CBr

Origin of Product

United States

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